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Structural Mechanism of Binding

Dorzolamide binds to the active site of hCA II, a deep conical cavity. The table below summarizes the key

interactions:

Binding Aspect Description

Primary Coordination of deprotonated sulfonamide nitrogen to the catalytic Zn?* ion [1] [2].
Interaction

Zinc Ligand Znz* is coordinated by three histidine residues (His94, His96, His119) in hCA Il [1]
Environment [2].

Key Hydrogen Interactions with the protein backbone stabilize the inhibitor's orientation [3].
Bonds Neutron crystallography shows the protonation state of these bonds is crucial for

high-affinity binding [3].

Active Site The active site is divided into hydrophobic and hydrophilic halves; the
Regions thienothiopyran ring of dorzolamide interacts with these regions [2].

The following diagram illustrates the multi-step mechanism by which dorzolamide binds to and inhibits the

hCA II enzyme:
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Outcome: Enzyme Inhibition

Click to download full resolution via product page

Dorzolamide inhibition mechanism of hCA I1.

Quantitative Binding Data
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Experimental data from various studies confirms the high-affinity binding of dorzolamide to hCA II.

Parameter Value Experimental Context /| Notes

Ki (Inhibition Constant) 9.1 nM [2] Measured against human CA Il using stopped-flow
spectroscopy.

Ki (Inhibition Constant) 52.0 nM [2] Measured against human CA IX-mimic.

K4 (Dissociation Constant) 0.0011 puM (1.1  High-affinity site on human erythrocyte CA-Il (in

nM) [4] vitro).

K4 (Dissociation Constant) 2.8 uM [4] Low-affinity site on human erythrocyte CA-I (in
vitro).

ICso (Half Maximal Inhibitory 0.23-43 nM Range from multiple assay types, as reported in

Concentration) [3] BindingDB for the 6BC9 structure.

Thermodynamic parameters derived from fluorescence quenching studies ( [5] [1]) indicate the binding is
spontaneous and driven by enthalpy. The negative values for AG and AH suggest that the binding is favored

and involves strong non-covalent interactions like hydrogen bonding and van der Waals forces.

Key Experimental Methodologies

Several biophysical and structural techniques are used to characterize the dorzolamide-hCA 1II interaction:

¢ X-ray and Neutron Crystallography: These provide atomic-resolution structures of the protein-
inhibitor complex. Studies with PDB entries 4M2U [6] and 6BC9 [3] reveal precise atom positions and
interactions. Neutron crystallography is particularly valuable for determining the protonation states of
the inhibitor and key residues in the active site [3].

¢ Fluorescence Spectroscopy: This technique measures the quenching of intrinsic tryptophan
fluorescence in hCA Il upon dorzolamide binding. Analysis of quenching data at different
temperatures can determine the quenching mechanism (static), binding constants, and
thermodynamic parameters (AH, AS, AG) [5] [1].

e Circular Dichroism (CD) Spectroscopy: CD monitors changes in the protein's secondary (far-Uv
CD) and tertiary (near-UV CD) structure upon ligand binding, revealing whether the interaction
induces conformational changes [5] [1].
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¢ Functional Inhibition Assays: The esterase activity of hCA I, using substrates like p-nitrophenyl
acetate (p-NPA), is a common method to determine inhibitory efficacy (ICso values) and confirm that
binding translates to functional enzyme inhibition [1].

Clinical and Preclinical Relevance

The high-affinity binding of dorzolamide to hCA II is directly responsible for its clinical effect of lowering
intraocular pressure in glaucoma [7]. Although topical administration minimizes systemic exposure,
dorzolamide can be absorbed into the bloodstream. It exhibits significant and long-lasting accumulation in
erythrocytes due to binding to the abundant CA-II isoenzyme within red blood cells [4] [8] [7]. Its terminal
elimination half-life from RBCs is notably long, exceeding 120 days [7]. This accumulation explains rare
cases of systemic side effects, such as metabolic acidosis and normocytic anemia, particularly in patients

with compromised renal function who cannot efficiently eliminate the drug [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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